(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide
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Description
(E)-N'-(4-(morpholinosulfonyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H18N6O3S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications
Cyanide Anion Recognition
Certain imidazole-based anion receptors have been designed for the recognition of cyanide anions via hydrogen bonding interactions in water. Receptors like Ru(bpy)(2)(mpipH) and Ru(2)(bpy)(4)(mbpibH(2)) selectively recognize CN(-) from various anions in water at physiological conditions through the formation of multiple hydrogen bonding interactions. These receptors' binding with cyanide has been used to enhance selectivity and sensitivity towards CN(-) in aqueous solutions, which could be valuable in environmental monitoring and toxicity studies (Mo, Shen, & Ye, 2012).
Luminescent Organic Dyes
Imidazole aromatic systems have been used to create a family of diimine and cyclometalating ligands, leading to the synthesis of iridium(iii) complexes. These complexes exhibit moderate to bright phosphorescence and have been studied for their potential in organic light-emitting diodes (OLEDs) and other luminescent applications. The photophysical characteristics of these complexes are influenced by the variations in the cyclometalating ligand structure (Solomatina et al., 2020).
Antioxidant and Antimicrobial Activities
New derivatives of benzo[d]imidazole compounds have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown promising results against various pathogens and free radicals, indicating their potential for use in pharmaceutical applications. Molecular docking and other in vitro methods have been employed to evaluate their effectiveness, offering insights into their mechanisms of action and potential therapeutic applications (Bassyouni et al., 2012).
Anticancer Agents
Compounds containing the benzimidazole structure have been synthesized and evaluated for their anticancer properties. For instance, certain substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide derivatives have shown strong cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents (Farah et al., 2011).
Properties
IUPAC Name |
(2E)-N-(4-morpholin-4-ylsulfonylanilino)-1H-benzimidazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3S/c20-13-18(19-21-16-3-1-2-4-17(16)22-19)24-23-14-5-7-15(8-6-14)29(26,27)25-9-11-28-12-10-25/h1-8,23H,9-12H2,(H,21,22)/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJCPKHWSMYUGL-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N/N=C(\C#N)/C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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